molecular formula C21H24N2O3 B7184054 N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide

N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide

Cat. No.: B7184054
M. Wt: 352.4 g/mol
InChI Key: ATSOLXHTWPVUPO-UHFFFAOYSA-N
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Description

N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide is a compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their potential therapeutic effects . The structure of this compound includes a pyrrolidinone ring, a benzyl group, and a phenoxyacetamide moiety, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-20(16-26-19-9-5-2-6-10-19)22-14-21(25)23-12-11-18(15-23)13-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSOLXHTWPVUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC2=CC=CC=C2)C(=O)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

N-[2-(3-benzylpyrrolidin-1-yl)-2-oxoethyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

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